molecular formula C9H8O5 B3375580 (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid CAS No. 111252-37-0

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B3375580
CAS No.: 111252-37-0
M. Wt: 196.16 g/mol
InChI Key: BZKWUIBIOLDKDG-HWKANZROSA-N
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Description

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid is an organic compound featuring a furan ring substituted with a methoxycarbonyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2-carboxylic acid followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan compounds such as furfural are converted into the desired product through a series of chemical reactions. This approach is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan dicarboxylic acids.

    Reduction: The propenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as furan dicarboxylic acids, saturated furan compounds, and substituted furan derivatives. These products have significant applications in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .

Scientific Research Applications

(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of bio-based materials and sustainable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring with a propenoic acid moiety, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes .

Properties

IUPAC Name

(E)-3-(5-methoxycarbonylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)7-4-2-6(14-7)3-5-8(10)11/h2-5H,1H3,(H,10,11)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKWUIBIOLDKDG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163132
Record name 2-Furancarboxylic acid, 5-(2-carboxyethenyl)-, 2-methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111252-37-0
Record name 2-Furancarboxylic acid, 5-(2-carboxyethenyl)-, 2-methyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111252-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-(2-carboxyethenyl)-, 2-methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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